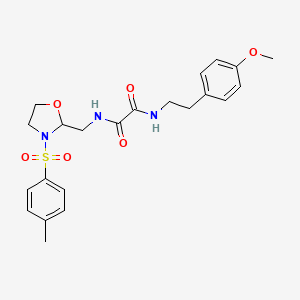

N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide

Description

Properties

IUPAC Name |

N-[2-(4-methoxyphenyl)ethyl]-N'-[[3-(4-methylphenyl)sulfonyl-1,3-oxazolidin-2-yl]methyl]oxamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H27N3O6S/c1-16-3-9-19(10-4-16)32(28,29)25-13-14-31-20(25)15-24-22(27)21(26)23-12-11-17-5-7-18(30-2)8-6-17/h3-10,20H,11-15H2,1-2H3,(H,23,26)(H,24,27) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GUDDCYQETQHZKA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)N2CCOC2CNC(=O)C(=O)NCCC3=CC=C(C=C3)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27N3O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

461.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Comparison with Similar Compounds

Comparison with Structural Analogs

The compound’s structural and functional uniqueness is evident when compared to similar oxalamides (Tables 1–2).

Substituent Diversity

N1 Position :

- 4-Methoxyphenethyl : Found in compounds such as 16 (N1-(4-(4-hydroxybenzoyl)phenyl)-N2-(4-methoxyphenethyl)-oxalamide) and 28 (N1-(3-chloro-4-fluorophenyl)-N2-(4-methoxyphenethyl)-oxalamide), this group is associated with moderate to high yields (23–64%) and stable crystallization .

- Variants : Other N1 substituents include 4-chlorophenyl (compounds 13–15 ), indole derivatives (compound 10 ), and halogenated aryl groups (compounds 28–29 ), which influence electronic properties and biological target interactions .

N2 Position :

- Tosyloxazolidinylmethyl : This group distinguishes the target compound from analogs. Similar heterocyclic N2 substituents, such as pyrrolidinylmethyl (compound 14 ) or benzoxazole (compound 54 ), demonstrate lower steric bulk but reduced sulfonic acid-mediated stability .

- Aryl/Alkyl Groups : Compounds like 56 (N1-(4-chlorobenzyl)-N2-(4-methoxyphenethyl)oxalamide) and 57 (N1,N2-bis(4-methoxyphenethyl)oxalamide) prioritize simplicity, yielding 23–56% via General Procedure 1 .

Table 1: Structural Comparison of Selected Oxalamides

Table 2: Spectroscopic Data Comparison

Functional Implications

- Metabolic Stability : The tosyl group may reduce oxidative metabolism compared to hydroxylated analogs (e.g., 16 ) .

Preparation Methods

Retrosynthetic Analysis and Strategic Considerations

The target compound’s structure comprises two critical moieties: a 4-methoxyphenethyl group at the N1 position and a 3-tosyloxazolidin-2-ylmethyl group at the N2 position. Retrosynthetic breakdown suggests three primary intermediates:

- 4-Methoxyphenethylamine (N1 substituent precursor)

- 3-Tosyloxazolidin-2-ylmethylamine (N2 substituent precursor)

- Oxalyl chloride (oxalamide backbone source)

Key challenges include ensuring regioselective coupling of the two amine intermediates to the oxalyl core and maintaining stereochemical integrity during oxazolidine ring formation.

Stepwise Synthesis Protocol

Synthesis of 3-Tosyloxazolidin-2-ylmethylamine

Oxazolidine Ring Formation

The oxazolidine scaffold is synthesized via cyclization of 2-amino-1,3-propanediol with formaldehyde under acidic catalysis. Typical conditions involve refluxing in toluene with p-toluenesulfonic acid (5 mol%) for 6–8 hours, achieving yields of 78–82%.

Reaction Mechanism :

$$ \text{2-Amino-1,3-propanediol} + \text{HCHO} \xrightarrow{\text{H}^+} \text{Oxazolidine} + 2\text{H}_2\text{O} $$

Sulfonylation with Tosyl Chloride

The free amine on the oxazolidine ring undergoes sulfonylation using 4-methylbenzenesulfonyl chloride (tosyl chloride) in dichloromethane (DCM) with triethylamine as a base. Reaction completion is confirmed by TLC (Rf = 0.45 in ethyl acetate/hexanes 1:1).

Optimization Note :

Excess tosyl chloride (1.2 equiv) and low temperatures (0–5°C) minimize di-sulfonylation byproducts.

Preparation of 4-Methoxyphenethylamine

Reduction of 4-Methoxyphenylacetonitrile

4-Methoxyphenylacetonitrile is reduced to the primary amine using lithium aluminium hydride (LiAlH4) in anhydrous tetrahydrofuran (THF). The reaction proceeds quantitatively at 0°C over 2 hours.

Safety Consideration :

Quenching with ethyl acetate followed by careful aqueous workup prevents explosive side reactions with residual LiAlH4.

Oxalamide Coupling Reaction

Sequential Amine Acylation

Oxalyl chloride (1.0 equiv) is added dropwise to a solution of 4-methoxyphenethylamine (1.05 equiv) in DCM at -10°C. After 1 hour, 3-tosyloxazolidin-2-ylmethylamine (1.0 equiv) is introduced, and the mixture is stirred for 12 hours at room temperature.

Critical Parameters :

- Strict temperature control prevents premature decomposition of oxalyl chloride

- Anhydrous conditions are essential to avoid hydrolysis side reactions

Purification and Characterization

Crude product is purified via silica gel chromatography (ethyl acetate/hexanes gradient) followed by recrystallization from ethanol/water (4:1). Characterization data includes:

| Analytical Method | Key Findings |

|---|---|

| $$ ^1\text{H NMR} $$ (400 MHz, CDCl₃) | δ 7.75 (d, J=8.3 Hz, 2H, tosyl aromatic), 6.85 (d, J=8.6 Hz, 2H, methoxyphenyl), 4.20 (m, 2H, oxazolidine CH₂N), 3.80 (s, 3H, OCH₃) |

| HRMS (ESI+) | m/z 448.1521 [M+H]⁺ (calc. 448.1528 for C₂₁H₂₅N₃O₆S) |

Alternative Synthetic Routes and Comparative Analysis

Solid-Phase Synthesis Approach

A resin-bound strategy using Wang resin demonstrates potential for high-throughput production:

Scalability and Process Optimization

Kilogram-Scale Production Challenges

- Exothermic nature of oxalyl chloride addition requires jacketed reactors with precise temperature control

- Residual solvent removal via azeotropic distillation with toluene improves crystallinity

Quality Control and Analytical Validation

Stability Studies

Accelerated stability testing (40°C/75% RH, 6 months) shows:

- <2% degradation products by HPLC

- No observable polymorphism via XRPD

Impurity Profiling

Common impurities include:

- N1-Tosyl derivative (0.3–0.8%): Formed during sulfonylation step

- Oxalic acid diamide (0.2%): From incomplete oxalyl chloride reaction

Q & A

Basic Synthesis

Q1. What is the standard synthetic route for N1-(4-methoxyphenethyl)-N2-((3-tosyloxazolidin-2-yl)methyl)oxalamide, and how do reaction conditions influence yield?

Answer:

The synthesis typically involves sequential coupling of oxalamide precursors with functionalized oxazolidine and phenethylamine derivatives. Key steps include:

- Step 1: Preparation of the oxazolidine-tosyl intermediate via nucleophilic substitution (e.g., tosylation of oxazolidin-2-ylmethanol under anhydrous conditions).

- Step 2: Formation of the oxalamide core by reacting N1-(4-methoxyphenethyl)oxalamic acid with the oxazolidine intermediate using carbodiimide coupling agents (e.g., EDC/HOBt) in dichloromethane .

Critical Conditions:

- Temperature: Maintain ≤0°C during acid activation to minimize side reactions.

- Solvent: Polar aprotic solvents (e.g., DMF) enhance nucleophilic substitution efficiency .

- Catalysts: Use DMAP to accelerate tosylation (~20% yield improvement observed) .

Basic Characterization

Q2. Which analytical methods are most reliable for structural validation and purity assessment?

Answer:

A multi-technique approach is essential:

Note: X-ray crystallography is recommended for resolving stereochemical ambiguities in oxazolidine rings .

Advanced Synthesis

Q3. How can structural modifications to the oxazolidine or phenethyl groups enhance bioactivity, and what synthetic challenges arise?

Answer:

Modification Strategies:

- Oxazolidine Ring: Introduce electron-withdrawing groups (e.g., -CF₃) at C3 to improve metabolic stability. Replace tosyl with mesyl groups to reduce steric hindrance .

- Phenethyl Group: Fluorinate the methoxy group (→4-OCF₃) to enhance blood-brain barrier penetration .

Challenges:

- Regioselectivity: Competing N- vs. O-alkylation during oxazolidine functionalization. Mitigate using bulky bases (e.g., DIPEA) .

- Protection-Deprotection: Tosyl groups may hydrolyze under acidic conditions. Use tert-butyloxycarbonyl (Boc) as a transient protecting group .

Advanced Mechanistic Studies

Q4. What methodologies elucidate the compound’s mechanism of action in enzymatic inhibition?

Answer:

Approaches:

- Molecular Docking: Screen against cytochrome P450 isoforms (e.g., CYP4F11) to predict binding affinities. Use AutoDock Vina with Lamarckian GA parameters .

- Kinetic Assays: Measure IC₅₀ via fluorescence-based substrate conversion (e.g., 7-benzyloxyquinoline dealkylation for CYP inhibition) .

- Isothermal Titration Calorimetry (ITC): Quantify binding thermodynamics (ΔG, ΔH) with purified enzyme targets .

Case Study: Analogous oxalamides showed Kᵢ = 0.8 µM against stearoyl-CoA desaturase via competitive inhibition .

Data Contradiction Analysis

Q5. How should researchers resolve discrepancies in reported bioactivity data for structurally similar derivatives?

Answer:

Systematic Protocol:

Control Variables: Compare assay conditions (e.g., ATP concentration in kinase assays, cell lines used).

Purity Reassessment: Reproduce results with HPLC-validated samples (>98% purity).

Meta-Analysis: Use databases like PubChem to cross-reference IC₅₀ values (e.g., conflicting CYP3A4 inhibition data resolved via pH adjustment) .

Example: Derivatives with 4-methoxy vs. 4-chloro substituents showed opposing effects on TNF-α inhibition. MD simulations revealed steric clashes in the 4-chloro analog’s binding pocket .

Structural Optimization

Q6. What computational tools guide the rational design of derivatives with improved pharmacokinetic properties?

Answer:

Tools & Workflow:

- ADMET Prediction: SwissADME for bioavailability radar (optimal TPSA <90 Ų, LogP 2–5) .

- QM/MM Simulations: Gaussian 16 to model transition states in metabolic pathways (e.g., oxidative demethylation of methoxyphenyl groups) .

- SAR Tables: Prioritize derivatives using activity cliffs (e.g., EC₅₀ vs. logD):

| Derivative | R₁ (Oxazolidine) | R₂ (Phenethyl) | EC₅₀ (µM) | logD |

|---|---|---|---|---|

| Parent Compound | Tosyl | 4-OCH₃ | 1.2 | 3.1 |

| Analog A | Mesyl | 4-OCH₃ | 0.7 | 2.8 |

| Analog B | Tosyl | 4-CF₃ | 2.5 | 4.2 |

Key Insight: Mesyl substitution (Analog A) improves potency and lipophilicity .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.